molecular formula C13H18N2OS B5887583 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B5887583
M. Wt: 250.36 g/mol
InChI Key: GQFGPTUKDUQVOL-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is an organosulfur compound with a molecular formula of C13H18N2OS. This compound belongs to the class of thioureas, which are known for their diverse biological and chemical properties. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea typically involves the reaction of cyclopentylamine with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cyclopentylamine+4-Methoxyphenyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{4-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+4-Methoxyphenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (HO) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiocarbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea
  • 1-Cyclopentyl-3-(4-chlorophenyl)thiourea
  • 1-Cyclopentyl-3-(4-nitrophenyl)thiourea

Uniqueness

1-Cyclopentyl-3-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclopentyl-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFGPTUKDUQVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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